molecular formula C12H11BrN4O B11055426 2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile

2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile

Cat. No.: B11055426
M. Wt: 307.15 g/mol
InChI Key: VJQXXTRSYDOLAB-UHFFFAOYSA-N
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Description

8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4320~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Bromination: Introduction of the bromo group using brominating agents.

    Functional Group Transformations: Conversion of functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Controlled batch reactions to manage reaction conditions precisely.

    Continuous Flow Synthesis: Use of continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions may include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE include:

Uniqueness

The uniqueness of 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

8-bromo-5-methyl-11-oxo-9,10-diazatricyclo[4.3.2.01,5]undec-7-ene-6,7-dicarbonitrile

InChI

InChI=1S/C12H11BrN4O/c1-10-3-2-4-12(10)16-8(13)7(5-14)11(10,6-15)9(18)17-12/h16H,2-4H2,1H3,(H,17,18)

InChI Key

VJQXXTRSYDOLAB-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC13NC(=C(C2(C(=O)N3)C#N)C#N)Br

Origin of Product

United States

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